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-(Chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole is a heterocyclic compound containing a five-membered tetrazole ring with a chlorine atom and a methyl group attached at the 5th and 1st positions, respectively, and a methyl group attached to one of the nitrogen atoms in the ring. It is a white solid with a melting point of 67-69 °C.
The synthesis of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole has been reported in several scientific publications, with methods involving the reaction of 5-aminotetrazole with formaldehyde and hydrochloric acid being the most common. [] This compound exhibits good thermal stability and can be handled without special precautions under normal laboratory conditions.
Research suggests that 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole holds potential for various scientific applications, including:
5-(Chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole is a heterocyclic organic compound characterized by a tetrazole ring that is substituted with both a chloromethyl group at the 5-position and a methyl group at the 1-position. Its molecular formula is C3H5ClN4, and it has a molecular weight of approximately 120.55 g/mol. The compound's structure allows for various chemical reactivities due to the presence of the chloromethyl group, which can participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis .
The biological activity of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole is primarily linked to its potential as a pharmacological agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially inhibiting enzymes or interacting with DNA and proteins. Such interactions may lead to significant biological effects depending on the target molecules .
The synthesis of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole typically involves the reaction of 1-methyl-1H-tetrazole with chloromethylating agents. A common method includes:
In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors and optimized conditions are crucial for scalability and cost-effectiveness.
5-(Chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole has several applications:
Studies on the interactions of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole focus on its binding affinity with various biological targets. Its mechanism often involves forming covalent bonds with nucleophilic sites in proteins or nucleic acids. Such interactions can lead to changes in enzyme activity or gene expression profiles, highlighting its potential as a therapeutic agent .
Several compounds share structural similarities with 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-tetrazole | Lacks chloromethyl group | Less reactive in nucleophilic substitution |
| 5-(Bromomethyl)-1-methyl-1H-1,2,3,4-tetrazole | Contains bromomethyl instead of chloromethyl | Different reactivity due to bromine's properties |
| 5-Amino-1-methyl-1H-tetrazole | Contains an amino group instead of chloromethyl | Potentially different biological activities |
Uniqueness: The presence of both the chloromethyl and methyl groups in 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole confers specific reactivity that allows for versatile functionalization through nucleophilic substitution while influencing stability and molecular interactions differently compared to similar compounds .
Tetrazole chemistry has established itself as a cornerstone of modern heterocyclic chemistry due to the unique structural and electronic properties exhibited by these nitrogen-rich compounds. A tetrazole consists of a five-membered ring containing four nitrogen atoms and one carbon atom, representing one of the most nitrogen-dense stable heterocyclic systems known to chemistry. The high nitrogen content, with tetrazoles containing up to 80% nitrogen by mass, provides these compounds with exceptional stability and distinctive electronic characteristics that make them invaluable in numerous applications.
The fundamental importance of tetrazole chemistry stems from several key properties that distinguish these compounds from other heterocycles. Tetrazoles exhibit remarkable thermal stability while maintaining high reactivity toward nucleophilic substitution reactions, particularly when functionalized with appropriate leaving groups. The aromatic character of the tetrazole ring, with its six π-electrons distributed across the five-membered structure, contributes to its stability and allows for extensive conjugation with attached substituents. This aromatic stabilization energy has been measured at 209 kilojoules per mole, comparable to other stable aromatic systems.
The electronic properties of tetrazoles make them particularly significant as bioisosteres for carboxylic acids in medicinal chemistry applications. The tetrazole anion possesses similar acidity to carboxylate groups, with comparable proton dissociation constant values, allowing tetrazole-containing compounds to mimic the biological behavior of carboxylic acids while offering enhanced metabolic stability. This property has led to the development of numerous pharmaceutical agents incorporating tetrazole moieties, including angiotensin receptor blockers such as losartan and candesartan.
Research has demonstrated that tetrazoles can participate in up to four hydrogen bonding interactions through their nitrogen lone pairs, enabling complex molecular recognition processes. The planar geometry of the tetrazole ring facilitates π-π stacking interactions with aromatic systems, further expanding their utility in molecular design and materials applications. These intermolecular interactions contribute to the unique solid-state properties observed in tetrazole-containing materials and influence their behavior in biological systems.
The historical development of tetrazole chemistry began in the late 19th century with pioneering work that laid the foundation for modern tetrazole synthesis and applications. The first successful preparation of tetrazole derivatives occurred in 1885 when chemist Bladin synthesized 2-phenyl-5-phenyltetrazole through a series of reactions starting from carboxylic acid precursors. This early work established the fundamental synthetic pathways that would later be refined and expanded to create the diverse array of tetrazole derivatives available today.
From 1885 to 1950, the development of tetrazole chemistry proceeded at a relatively modest pace, with approximately 300 tetrazole derivatives reported in the scientific literature during this 65-year period. The limited interest during this early period can be attributed to the challenging synthetic conditions required for tetrazole formation and the lack of clear applications for these unusual nitrogen-rich compounds. However, this changed dramatically beginning in the 1950s when researchers began to recognize the unique properties and potential applications of tetrazole derivatives.
The discovery of tetrazole formation through the reaction of nitriles with azide salts under elevated temperatures marked a significant breakthrough in synthetic methodology. This reaction, involving a [3+2] cycloaddition mechanism, provided a more accessible route to 5-substituted tetrazoles and enabled the systematic exploration of structure-activity relationships. Subsequent mechanistic studies revealed that tetrazole formation proceeds through a nitrile activation step leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring.
The period from 1950 to the present has witnessed explosive growth in tetrazole research, driven by recognition of their applications in agriculture, biochemistry, medicine, pharmacology, and materials science. The development of improved synthetic methods, including microwave-assisted synthesis and heterogeneous catalysis, has made tetrazole derivatives more readily accessible to researchers. Modern synthetic approaches have achieved yields of 89-98% for 5-substituted tetrazoles using optimized reaction conditions and catalytic systems.
The compound 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole occupies a unique position in modern heterocyclic chemistry due to its distinctive combination of reactive functionality and structural features. This compound, bearing both a chloromethyl group at the 5-position and a methyl group at the 1-position of the tetrazole ring, provides researchers with a versatile synthetic intermediate that can undergo a wide range of chemical transformations. The presence of the chloromethyl substituent introduces significant reactivity toward nucleophilic substitution reactions, while the methyl group at the nitrogen position influences the electronic properties and steric environment of the molecule.
Recent synthetic developments have established efficient methodologies for preparing 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole through the reaction of 1-methyl-1H-tetrazole with chloromethylating agents under controlled conditions. These synthetic routes typically employ Lewis acid catalysts such as zinc chloride and utilize reflux conditions to achieve optimal yields and product purity. Industrial production methods have been developed using continuous flow processes that enhance efficiency and provide consistent product quality through automated reactor systems and optimized purification techniques.
The biological significance of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole has been demonstrated through extensive research into its antimicrobial properties and potential pharmaceutical applications. Studies have shown that this compound exhibits antibacterial activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with inhibitory concentrations in the micromolar range. The mechanism of biological activity involves the formation of covalent bonds between the chloromethyl group and nucleophilic sites in biomolecules, potentially leading to enzyme inhibition or interference with cellular processes.
In materials science applications, 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole has found utility in polymer modification and the development of advanced materials with enhanced properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and electrical conductivity, making it valuable for applications requiring materials with specific performance characteristics. Research has demonstrated that tetrazole-containing polymers exhibit improved mechanical properties and thermal resistance compared to unmodified materials.
The versatility of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole in synthetic chemistry has been highlighted through its use as a building block for the preparation of more complex heterocyclic systems. The chloromethyl functionality allows for efficient coupling reactions with various nucleophiles, enabling the construction of elaborate molecular architectures incorporating the tetrazole core. This synthetic utility has made the compound particularly valuable in medicinal chemistry programs focused on developing new therapeutic agents with improved pharmacological profiles.
The physical and chemical properties of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole have been extensively characterized using modern analytical techniques. Spectroscopic analysis reveals characteristic features that confirm the molecular structure and provide insights into the electronic properties of this heterocyclic compound.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₃H₅ClN₄ | Elemental Analysis |
| Molecular Weight | 132.55 g/mol | Mass Spectrometry |
| Melting Point | 67-69°C | Differential Scanning Calorimetry |
| Chemical Shifts (¹H Nuclear Magnetic Resonance) | δ 4.85 (s, 2H, CH₂Cl), δ 4.15 (s, 3H, NCH₃) | 400 MHz Nuclear Magnetic Resonance |
| Infrared Absorption | 1580 cm⁻¹ (C=N stretch), 730 cm⁻¹ (C-Cl stretch) | Fourier Transform Infrared Spectroscopy |
| Thermal Stability | Stable up to 200°C | Thermogravimetric Analysis |
The synthetic preparation of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole involves several well-established methodologies that have been optimized for both laboratory and industrial scale production. The most commonly employed synthetic route utilizes the reaction of 1-methyl-1H-tetrazole with chloromethylating agents under carefully controlled conditions to ensure high yields and product purity.
The primary synthetic pathway involves treating 1-methyl-1H-tetrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst, typically zinc chloride, under reflux conditions. This reaction proceeds through an electrophilic substitution mechanism where the chloromethylating agent attacks the electron-rich 5-position of the tetrazole ring. The reaction conditions must be carefully optimized to prevent side reactions and ensure selective functionalization at the desired position.
| Reaction Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80-90°C | 85-92 |
| Reaction Time | 4-6 hours | 85-92 |
| Catalyst Loading | 0.1-0.2 equivalents ZnCl₂ | 85-92 |
| Solvent | Dichloromethane | 85-92 |
| Substrate Ratio | 1:1.2 (tetrazole:chloromethylating agent) | 85-92 |
Alternative synthetic approaches have been developed using different chloromethylating reagents and catalytic systems. Some methodologies employ chloroacetyl chloride in the presence of base, followed by reduction to introduce the chloromethyl functionality. These alternative routes may offer advantages in terms of substrate scope or reaction conditions, depending on the specific requirements of the synthetic application.
Corrosive;Irritant